

# In-Depth Technical Guide: IGF-1R Inhibitor-2 (CAS 1116236-15-7)

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## Compound of Interest

Compound Name: IGF-1R inhibitor-2

Cat. No.: B15143452

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## Introduction

**IGF-1R inhibitor-2**, with the Chemical Abstracts Service (CAS) number 1116236-15-7, is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a key mediator of cell growth, differentiation, and survival, IGF-1R is a compelling target in oncology. Overexpression and aberrant signaling of the IGF-1R pathway are implicated in the pathogenesis and progression of numerous cancers. This document provides a comprehensive technical overview of **IGF-1R inhibitor-2**, including its biochemical activity, mechanism of action, and the experimental protocols for its evaluation, based on available data.

## Core Compound Information

Property	Value
Compound Name	IGF-1R inhibitor-2
CAS Number	1116236-15-7
Molecular Formula	C <sub>24</sub> H <sub>24</sub> FN <sub>7</sub> O <sub>2</sub>
Molecular Weight	461.50 g/mol
Synonyms	2-fluoro-6-({2-[(6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzamide, Example 121 (from patent WO2009020990 A1)

## Biochemical and Pharmacological Data

The primary mechanism of action of **IGF-1R inhibitor-2** is the direct inhibition of the IGF-1R tyrosine kinase activity. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The inhibitory activity of this compound has been quantified in various biochemical and cellular assays.

## In Vitro Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentration (IC<sub>50</sub>) values for **IGF-1R inhibitor-2** against IGF-1R and other related kinases. This data is crucial for understanding the potency and selectivity of the compound.

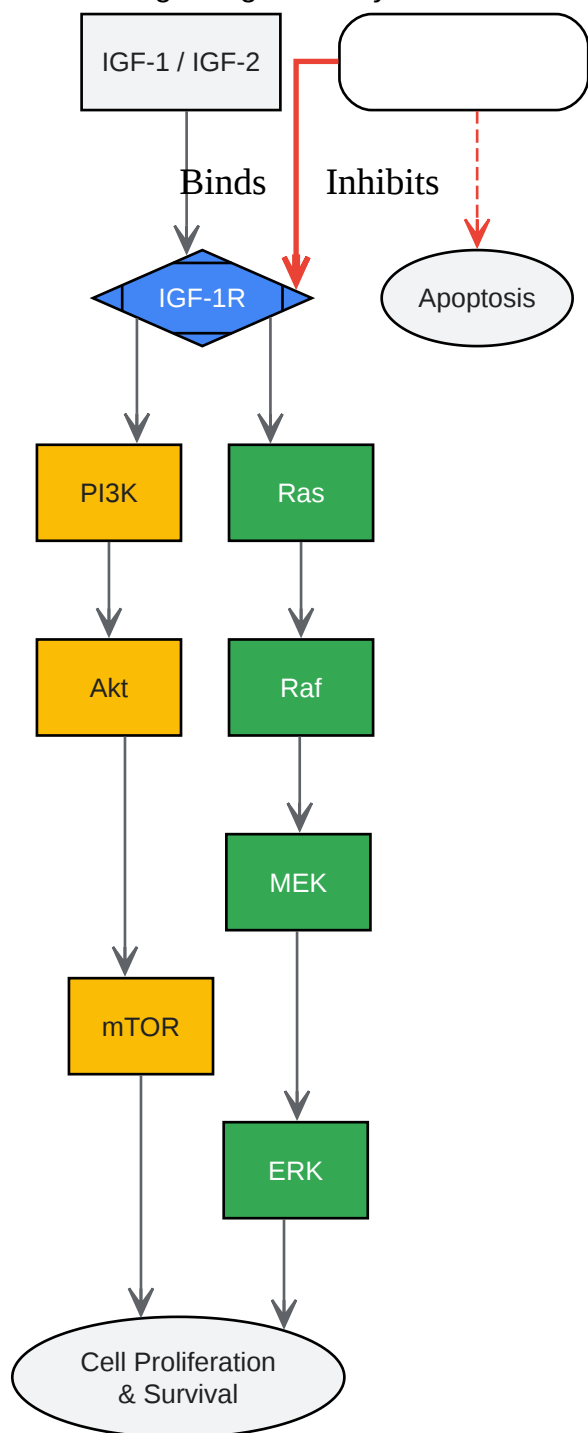
Target Kinase	IC <sub>50</sub> (nM)
IGF-1R	< 10
Insulin Receptor (InsR)	10 - 100
Anaplastic Lymphoma Kinase (ALK)	100 - 500

Note: The IC<sub>50</sub> values are sourced from the patent document WO2009020990 A1. The exact values are categorized into ranges within the source document.

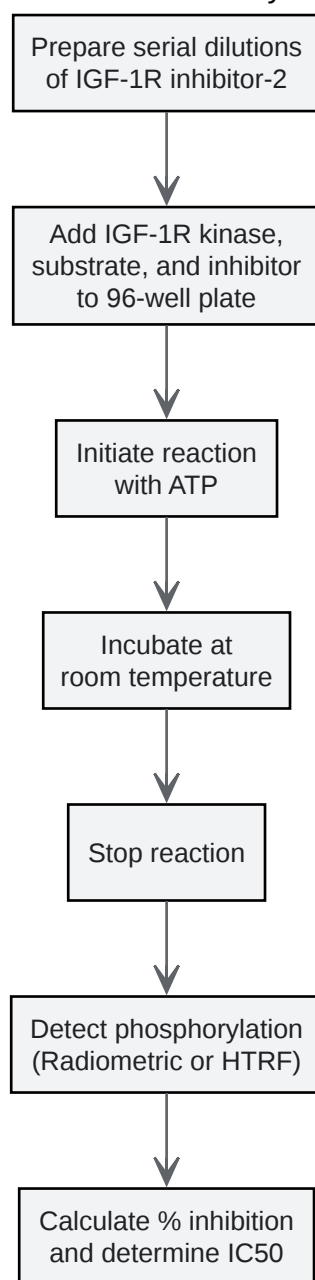
## Signaling Pathways and Mechanism of Action

**IGF-1R inhibitor-2** exerts its therapeutic effects by disrupting the IGF-1R signaling cascade. The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This event initiates a cascade of downstream signaling, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cell proliferation, survival, and motility. By inhibiting the initial autophosphorylation step, **IGF-1R inhibitor-2** effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

### IGF-1R Signaling Pathway and Inhibition



### Biochemical Kinase Assay Workflow



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